molecular formula C22H18ClN3O2S2 B2467439 N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291839-19-4

N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2467439
CAS No.: 1291839-19-4
M. Wt: 455.98
InChI Key: GYWHQNWEGMRHMQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked to a sulfanyl acetamide group. The molecule is substituted with a 3-chloro-2-methylphenyl group on the acetamide nitrogen and a 2-methylphenyl group on the thienopyrimidinone ring. The compound’s synthesis likely involves coupling a thienopyrimidinone intermediate with a chloroacetanilide derivative under basic conditions, as seen in analogous reactions .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-6-3-4-9-18(13)26-21(28)20-17(10-11-29-20)25-22(26)30-12-19(27)24-16-8-5-7-15(23)14(16)2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWHQNWEGMRHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S. Its structure includes a thieno-pyrimidine moiety linked to a chloro-methylphenyl group and an acetamide functional group. The presence of sulfur and chlorine atoms in the structure may contribute to its biological activity.

Structural Formula

  • Molecular Formula : C24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S
  • SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
  • InChIKey : KCBJVPQXCMDZQI-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving thieno-pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study : A study on related thieno-pyrimidine compounds demonstrated that modifications in the substituent groups significantly affect their antimicrobial efficacy. The introduction of electron-withdrawing groups enhanced the activity against specific bacterial strains.

Antioxidant Activity

The compound's potential as an antioxidant has been explored, particularly in relation to its ability to scavenge free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity.

CompoundIC50 (µM)
N-(3-chloro-2-methylphenyl)-2-{...}TBD
Standard Antioxidant (e.g., Ascorbic Acid)50

Preliminary results suggest that the compound may demonstrate comparable or superior antioxidant activity relative to standard antioxidants when appropriately modified.

Research Findings

  • Antimicrobial Screening : In vitro studies have shown that derivatives of thieno-pyrimidine structures possess broad-spectrum antimicrobial activity. The incorporation of sulfur atoms appears to enhance this activity due to their role in disrupting microbial cell membranes.
  • Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways in bacteria, potentially through interference with nucleic acid synthesis or cell wall integrity.
  • Structure-Activity Relationship (SAR) : Variations in the molecular structure significantly influence biological activity. For example, the presence of halogen substituents has been correlated with increased potency against certain pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Chloro-2-methylphenyl (acetamide), 2-methylphenyl (pyrimidinone) Sulfanyl bridge, acetamide, chloro, methyl
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothienotriazolopyrimidine Phenyl (acetamide), tetrahydrobenzothieno core Sulfanyl bridge, acetamide
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl (acetamide) Sulfanyl bridge, acetamide, diaminopyrimidine
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 2,3-Dichlorophenyl (acetamide), methyl (pyrimidinone) Sulfanyl bridge, acetamide, dichloro
N-(3-Chloro-4-methoxyphenyl)-2-[[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]acetamide Thieno[3,2-d]pyrimidin-4-one 3-Chloro-4-methoxyphenyl (acetamide), 2-methylpropyl (pyrimidinone) Sulfanyl bridge, methoxy, methylpropyl

Physicochemical Properties

  • Melting Points: Target Compound: Not reported in evidence, but analogues like show mp ~230°C, influenced by chloro substituents. N-(4-Chlorophenyl) diaminopyrimidine derivative: Crystallinity and stability enhanced by hydrogen bonding (N–H···O/S interactions) .
  • Spectroscopic Data :
    • ¹H-NMR : The target compound’s methyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.2–7.9 ppm) align with patterns in .
    • Mass Spectrometry : Expected [M+H]⁺ ~500–550 Da, comparable to (m/z 344.21).

ADMET Considerations

  • Metabolic Stability: Chloro substituents reduce oxidative metabolism, as observed in , suggesting longer half-life than non-halogenated analogues.

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